molecular formula C23H39NO2 B5203506 4-(decyloxy)-N,N-diisopropylbenzamide

4-(decyloxy)-N,N-diisopropylbenzamide

Cat. No.: B5203506
M. Wt: 361.6 g/mol
InChI Key: XBGUWWVHWAUUNE-UHFFFAOYSA-N
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Description

4-(Decyloxy)-N,N-diisopropylbenzamide is a benzamide derivative characterized by a decyloxy (C₁₀H₂₁O) substituent at the para position of the benzamide ring and two isopropyl groups attached to the amide nitrogen. This structure confers distinct physicochemical properties, such as high hydrophobicity due to the long alkyl chain and steric hindrance from the diisopropyl groups.

Properties

IUPAC Name

4-decoxy-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-6-7-8-9-10-11-12-13-18-26-22-16-14-21(15-17-22)23(25)24(19(2)3)20(4)5/h14-17,19-20H,6-13,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGUWWVHWAUUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(decyloxy)-N,N-diisopropylbenzamide with five structurally analogous benzamides, focusing on molecular features, physicochemical properties, and functional implications.

Key Structural and Functional Differences

N,N-Diisopropyl-4-methoxybenzamide (CAS: 79606-43-2) Substituents: Methoxy (-OCH₃) at the para position. Molecular Weight: 249.34 g/mol (inferred from formula C₁₄H₂₁NO₂). Properties: Smaller substituent enhances solubility in polar solvents compared to the decyloxy analog.

N-Isopropyl-4-methoxybenzamide (CAS: 7464-44-0)

  • Substituents : Single isopropyl group on the amide nitrogen and methoxy at the para position.
  • Molecular Weight : 193.25 g/mol.
  • Properties : Reduced steric hindrance compared to diisopropyl derivatives, likely improving binding affinity in biological systems. Lower molecular weight correlates with higher volatility .

N,N-Diisopropylbenzamide (CAS: 20383-28-2) Substituents: No aromatic ring substituents. Properties: Simpler structure with a calculated heat capacity of 543.44 J/mol·K and enthalpy of vaporization of 799.49 kJ/mol. The absence of alkoxy groups reduces hydrophobicity, making it more suitable for aqueous-phase reactions .

2-(4-Hydroxypentanoyl)-N,N-diisopropylbenzamide (CAS: 156300-79-7) Substituents: Hydroxypentanoyl (-COC₅H₁₀OH) at the ortho position. Molecular Weight: 305.41 g/mol. Properties: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in protic solvents. Potential applications in drug delivery systems due to balanced lipophilicity and polarity .

4-Nitro-N,N-diisopropylbenzamide (Synthetic Analog) Substituents: Nitro (-NO₂) at the para position. Properties: The electron-withdrawing nitro group decreases electron density on the aromatic ring, altering reactivity in nucleophilic substitutions. Likely lower solubility in nonpolar solvents compared to decyloxy derivatives .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₂₃H₃₉NO₂ 377.56 Decyloxy (-OC₁₀H₂₁) High hydrophobicity; potential surfactant or membrane permeability enhancer
N,N-Diisopropyl-4-methoxybenzamide C₁₄H₂₁NO₂ 249.34 Methoxy (-OCH₃) Enhanced solubility in polar solvents; moderate steric hindrance
N-Isopropyl-4-methoxybenzamide C₁₁H₁₅NO₂ 193.25 Methoxy; single isopropyl Lower steric hindrance; higher volatility
N,N-Diisopropylbenzamide C₁₃H₁₉NO 205.30 None Higher aqueous solubility; thermodynamic data available (e.g., ΔHvap = 799.49 kJ/mol)
2-(4-Hydroxypentanoyl)-N,N-diisopropylbenzamide C₁₈H₂₇NO₃ 305.41 Hydroxypentanoyl (-COC₅H₁₀OH) Hydrogen-bonding capability; research use in targeted drug delivery
4-Nitro-N,N-diisopropylbenzamide C₁₃H₁₈N₂O₃ 250.30 Nitro (-NO₂) Electron-deficient ring; altered reactivity in substitutions

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